methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate
Description
Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate (CAS: 2385646-08-0) is a halogenated aromatic ester characterized by a bromine atom at position 4, a bromomethyl group at position 2, and a fluorine atom at position 3 on the benzene ring. Its molecular formula is C₉H₆Br₂FO₂, with a molecular weight of 348.96 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive bromomethyl and bromo substituents, which enable nucleophilic substitutions and cross-coupling reactions .
Synthetic routes often start from methyl 4-methyl-3-fluorobenzoate, which undergoes bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to install the bromomethyl group . The compound’s structural complexity and halogen density make it valuable for constructing polyfunctionalized aromatic frameworks.
Properties
CAS No. |
2385646-08-0 |
|---|---|
Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)5-2-3-7(11)8(12)6(5)4-10/h2-3H,4H2,1H3 |
InChI Key |
AKJGILMPOGNWQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate depends on the specific application and reaction. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The presence of the fluorine atom can influence the reactivity and stability of the compound by affecting the electron density on the aromatic ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate is compared with structurally related halogenated benzoates (Table 1).
Table 1: Comparison of this compound and Analogues
Key Structural and Functional Differences
Substituent Reactivity: The bromomethyl group at position 2 in the target compound enhances electrophilic reactivity compared to methyl or hydroxyl groups in analogues like methyl 4-bromo-2-methylbenzoate or methyl 4-bromo-3-fluoro-2-hydroxybenzoate. This makes it more suitable for alkylation or nucleophilic substitution reactions . The fluorine atom at position 3 provides electron-withdrawing effects, stabilizing the aromatic ring and directing subsequent reactions to specific positions. This contrasts with non-fluorinated analogues, which exhibit different regioselectivity in cross-couplings .
Synthetic Utility :
- Methyl 4-(bromomethyl)-3-fluorobenzoate (III-3 in ) is a direct precursor to the target compound and shares its utility in synthesizing histone deacetylase (HDAC) inhibitors. However, the additional bromine at position 4 in the target compound expands its applicability in palladium-catalyzed reactions (e.g., Buchwald-Hartwig aminations) .
- Compounds lacking bromine at position 4, such as methyl 4-(2-bromoethyl)-3-fluorobenzoate, are less versatile in constructing halogen-rich pharmacophores .
Hydroxyl-containing analogues (e.g., methyl 4-bromo-3-fluoro-2-hydroxybenzoate) exhibit higher polarity, limiting their use in non-polar reaction media .
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